molecular formula C27H27N3O2 B10992510 N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B10992510
M. Wt: 425.5 g/mol
InChI Key: GRBDWNQKIVSAEA-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a complex organic compound that features a quinoxaline core, a diphenylpropyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic conditions.

    Attachment of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylpropyl chloride reacts with the quinoxaline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate product with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its quinoxaline core, which is known for its antimicrobial and anticancer activities. Researchers may explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and rigid structure.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, inhibiting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: Lacks the methyl group on the quinoxaline core.

    N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide: Lacks the dihydro structure.

Uniqueness

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to the presence of both the diphenylpropyl group and the methyl-substituted dihydroquinoxaline core. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C27H27N3O2/c1-30-25-15-9-8-14-23(25)29-24(27(30)32)16-17-26(31)28-19-18-22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22H,16-19H2,1H3,(H,28,31)

InChI Key

GRBDWNQKIVSAEA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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